

Application Notes and Protocols for Labeling Oligonucleotides with AF 555 NHS Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 555 NHS ester

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Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic research. Applications such as quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and single-molecule imaging rely on the covalent attachment of a fluorophore to a specific oligonucleotide sequence. Alexa Fluor™ 555 (AF 555) is a bright and photostable fluorescent dye with an excitation maximum at 555 nm and an emission maximum at 565 nm. The N-hydroxysuccinimidyl (NHS) ester of AF 555 is an amine-reactive derivative that efficiently and specifically labels oligonucleotides containing a primary aliphatic amine.^{[1][2][3]} This document provides detailed protocols for labeling amino-modified oligonucleotides with **AF 555 NHS ester**, subsequent purification, and characterization of the conjugate.

Principle of the Reaction

The labeling chemistry is based on the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester.^[2] This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.^{[2][4]} The reaction is highly efficient and specific for primary amines when carried out at an optimal pH range of 8.3-8.5.^{[3][4][5]} At a lower pH, the amine group is protonated and thus less nucleophilic, while at a higher pH, the NHS ester is susceptible to hydrolysis, which reduces labeling efficiency.^{[3][4]}

Materials and Reagents

Reagent/Material	Specifications	Storage
Amino-modified oligonucleotide	HPLC or PAGE purified, 5'- or 3'-amino modification	-20°C
AF 555 NHS ester	Molecular Weight: ~1250 g/mol	-20°C, desiccated and protected from light[1][6][7]
Anhydrous Dimethyl Sulfoxide (DMSO)	High-quality, amine-free	Room temperature, desiccated
Conjugation Buffer	0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate, pH 8.3-8.5	4°C
Quenching Buffer (optional)	1 M Tris-HCl, pH 8.0 or 1 M Glycine	4°C
Nuclease-free water	Room temperature	
Ethanol, 100% and 70%	Molecular biology grade	Room temperature
3 M Sodium Acetate, pH 5.2	Room temperature	
Desalting columns (e.g., Glen Gel-Pak™)	As per manufacturer's instructions	Room temperature

Experimental Protocols

Preparation of Reagents

- Amino-modified Oligonucleotide:** Dissolve the lyophilized amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM. Ensure the oligonucleotide is free from any amine-containing buffers (e.g., Tris), as these will compete with the labeling reaction.[8][9] If necessary, perform a buffer exchange or ethanol precipitation.
- AF 555 NHS Ester Solution:** Immediately before use, dissolve the **AF 555 NHS ester** in anhydrous DMSO to a concentration of 10 mg/mL.[10] NHS esters are moisture-sensitive and can hydrolyze, so it is crucial to use anhydrous solvent and prepare the solution fresh.[2][5]

Oligonucleotide Labeling Reaction

The following protocol is a general guideline. The optimal molar excess of the dye may need to be determined empirically.

- In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with the freshly prepared **AF 555 NHS ester** solution. A 5- to 20-fold molar excess of the **AF 555 NHS ester** over the oligonucleotide is recommended for efficient labeling.[\[5\]](#)
- Vortex the reaction mixture gently.
- Incubate the reaction for 1-4 hours at room temperature (20-25°C) or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil.
- (Optional) To quench the reaction, add the quenching buffer to a final concentration of 100 mM. This will react with any remaining unreacted NHS ester.

Table 1: Recommended Reaction Conditions

Parameter	Recommended Value	Notes
Oligonucleotide Concentration	1-5 mM	Higher concentrations can improve reaction kinetics.
Molar Excess of AF 555 NHS Ester	5-20 fold	May need optimization based on the oligonucleotide sequence and purity.
Reaction Buffer	0.1 M Sodium Bicarbonate or Borate	pH must be between 8.3 and 8.5 for optimal reaction. [3] [5]
Reaction Time	1-4 hours at RT or overnight at 4°C	Longer incubation may be necessary for less reactive amines.
Temperature	20-25°C or 4°C	

Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted **AF 555 NHS ester** and the NHS byproduct, which can interfere with downstream applications.[\[11\]](#)

This method is effective for concentrating the labeled oligonucleotide and removing a significant portion of the unreacted dye.[\[4\]](#)

- To the reaction mixture, add 1/10th volume of 3 M sodium acetate (pH 5.2).[\[4\]](#)
- Add 3 volumes of cold 100% ethanol.[\[4\]](#)
- Incubate at -20°C for at least 30 minutes.[\[4\]](#)
- Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes at 4°C.[\[4\]](#)
- Carefully decant the supernatant which contains the unreacted dye.
- Wash the pellet with cold 70% ethanol.[\[4\]](#)
- Centrifuge again and decant the supernatant.
- Air-dry the pellet briefly and resuspend in a suitable buffer (e.g., nuclease-free water or TE buffer).

This method is suitable for removing excess small molecules like unreacted dye and salts.[\[4\]](#)

- Equilibrate a desalting column (e.g., Glen Gel-Pak™) according to the manufacturer's instructions.[\[4\]](#)
- Load the reaction mixture onto the column.
- Elute the labeled oligonucleotide with nuclease-free water. The labeled oligonucleotide will elute in the void volume.[\[4\]](#)

For the highest purity, reversed-phase HPLC is the recommended method. It can separate the labeled oligonucleotide from the unlabeled oligonucleotide and the free dye.[\[8\]](#)[\[12\]](#)

- Use a C18 reversed-phase column.

- Employ a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate).
- Monitor the elution at 260 nm (for the oligonucleotide) and 555 nm (for the AF 555 dye).
- Collect the fraction corresponding to the dual-absorbance peak, which represents the labeled oligonucleotide.

Characterization of the Labeled Oligonucleotide

The concentration of the labeled oligonucleotide can be determined by measuring the absorbance at 260 nm (for the oligonucleotide) and 555 nm (for the AF 555 dye) using a spectrophotometer.[\[13\]](#)[\[14\]](#)

- Concentration of Oligonucleotide (μM): $(A_{260} - (A_{555} * CF)) / \epsilon_{\text{oligo}} * \text{Dilution Factor}$
- Concentration of Dye (μM): $A_{555} / \epsilon_{\text{dye}} * \text{Dilution Factor}$
- Degree of Labeling (DOL): $\text{Concentration of Dye} / \text{Concentration of Oligonucleotide}$

Where:

- A_{260} and A_{555} are the absorbances at 260 nm and 555 nm, respectively.
- CF is the correction factor for the dye's absorbance at 260 nm (typically around 0.08 for AF 555).
- ϵ_{oligo} is the molar extinction coefficient of the oligonucleotide at 260 nm (sequence-dependent).
- ϵ_{dye} is the molar extinction coefficient of AF 555 at 555 nm ($\sim 150,000 \text{ cm}^{-1}\text{M}^{-1}$).

Table 2: Spectral Properties of AF 555

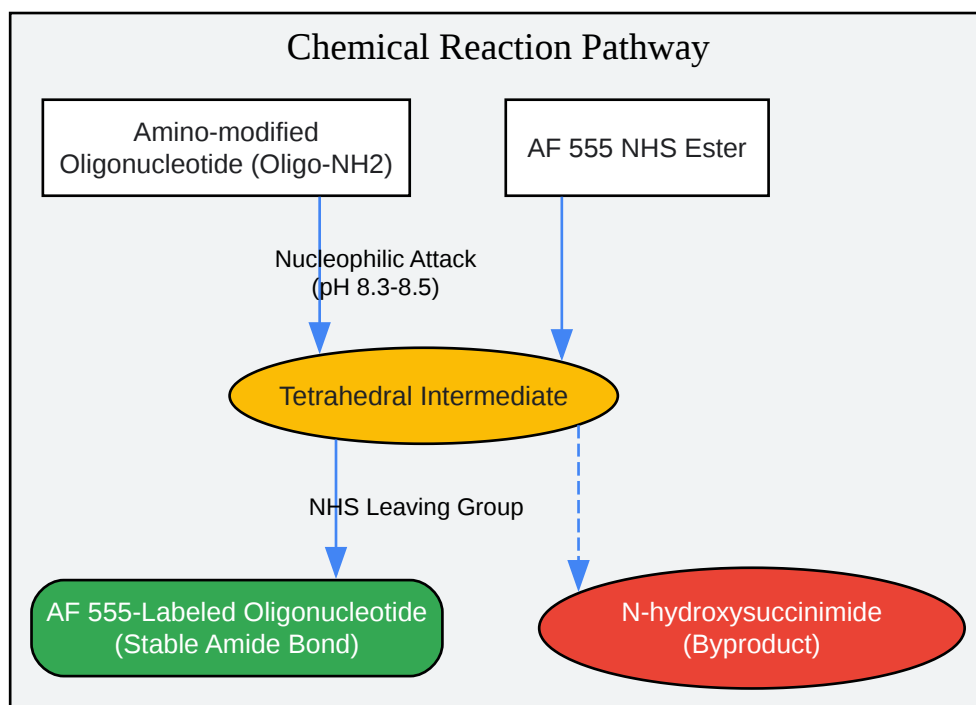
Property	Value
Excitation Maximum	555 nm ^[15]
Emission Maximum	565 nm
Molar Extinction Coefficient (at 555 nm)	~150,000 cm ⁻¹ M ⁻¹
Correction Factor (A260/A555)	~0.08

Troubleshooting

Table 3: Troubleshooting Guide

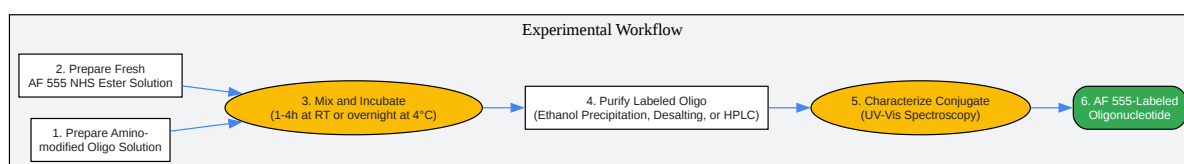
Issue	Possible Cause	Recommended Solution
Low Labeling Efficiency	pH of the reaction buffer is too low.	Verify the pH of the conjugation buffer is between 8.3 and 8.5. [5]
AF 555 NHS ester has hydrolyzed.	Prepare the AF 555 NHS ester solution immediately before use in anhydrous DMSO. [5]	
Presence of primary amines in the buffer.	Use a fresh, amine-free buffer. Perform buffer exchange if necessary. [5] [9]	
Insufficient molar excess of dye.	Increase the molar excess of the AF 555 NHS ester. [5]	
Multiple Peaks in HPLC Analysis	Incomplete reaction.	Increase the reaction time or the molar excess of the dye. [5]
Hydrolysis of the NHS ester.	Ensure anhydrous conditions when preparing the dye solution. [5]	
Presence of impurities in the starting oligonucleotide.	Use highly purified starting oligonucleotide. [5]	
Low Recovery After Purification	Loss of product during column chromatography or precipitation.	Optimize the purification protocol to minimize sample loss. Ensure proper precipitation and pellet handling.
Precipitation of the labeled oligonucleotide.	Check the solubility of the labeled product in the purification buffers.	

Visualizations



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Caption: Reaction mechanism of **AF 555 NHS ester** with an amino-modified oligonucleotide.



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Caption: Workflow for labeling oligonucleotides with **AF 555 NHS ester**.

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- To cite this document: BenchChem. [Application Notes and Protocols for Labeling Oligonucleotides with AF 555 NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368062#labeling-oligonucleotides-with-af-555-nhs-ester]

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